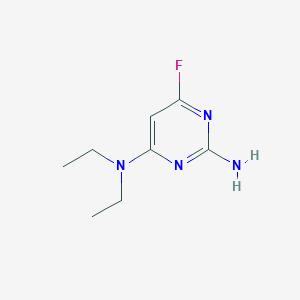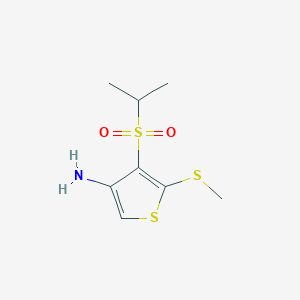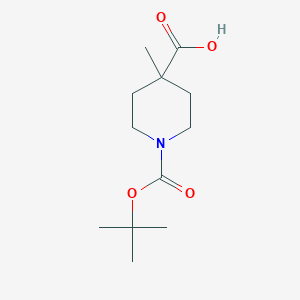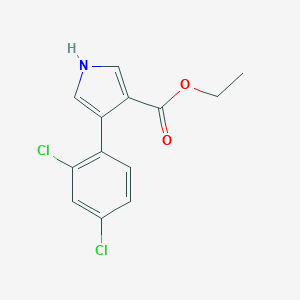
ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate, also known as DCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCP is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate involves the inhibition of the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the inflammation process. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to selectively inhibit COX-2 activity, which results in the reduction of inflammation. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to exhibit anti-inflammatory, anticancer, and antitumor activities. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to selectively inhibit COX-2 activity, which results in the reduction of inflammation. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to exhibit low toxicity in in vitro and in vivo studies, which makes it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its ease of synthesis and purification, its low toxicity, and its potential applications in medicinal chemistry and material science. However, ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has some limitations, including its limited solubility in water and its potential instability in the presence of light and air.
Zukünftige Richtungen
There are several future directions for ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate, including the development of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate analogs with improved pharmacological properties, the study of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate for its potential applications in material science, and the investigation of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate for its potential applications in other fields, such as agriculture and environmental science. The development of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate analogs with improved pharmacological properties could lead to the discovery of new drugs for the treatment of inflammatory diseases and cancer. The study of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate for its potential applications in material science could lead to the development of new materials with unique properties. The investigation of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate for its potential applications in other fields, such as agriculture and environmental science, could lead to the discovery of new applications for this compound.
Synthesemethoden
Ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has been synthesized using various methods, including the reaction of 2,4-dichlorobenzoyl chloride and ethyl pyrrole-3-carboxylate in the presence of a base, such as triethylamine. Another method involves the reaction of 2,4-dichlorobenzaldehyde and ethyl pyrrole-3-carboxylate in the presence of a base, such as sodium hydride. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate can also be synthesized using palladium-catalyzed cross-coupling reactions. These methods result in the formation of ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to exhibit anti-inflammatory, anticancer, and antitumor activities. ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate has also been used as a building block for the synthesis of other pyrrole derivatives, which have been studied for their potential applications in medicinal chemistry.
Eigenschaften
CAS-Nummer |
191668-09-4 |
|---|---|
Produktname |
ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate |
Molekularformel |
C13H11Cl2NO2 |
Molekulargewicht |
284.13 g/mol |
IUPAC-Name |
ethyl 4-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO2/c1-2-18-13(17)11-7-16-6-10(11)9-4-3-8(14)5-12(9)15/h3-7,16H,2H2,1H3 |
InChI-Schlüssel |
HYBZAJVHGPFFML-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC=C1C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCOC(=O)C1=CNC=C1C2=C(C=C(C=C2)Cl)Cl |
Synonyme |
4-(2,4-DICHLOROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACIDETHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



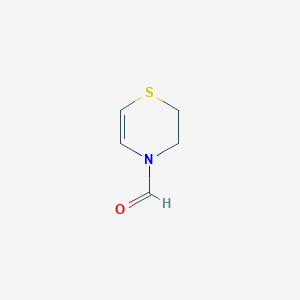
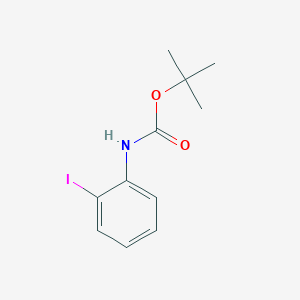
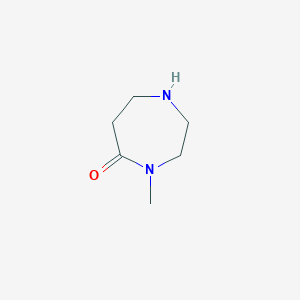




![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)
![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)

